

Dioxopromethazine: A Technical Analysis of Molecular Structure and Function

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Compound of Interest

Compound Name: Dioxopromethazine

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Abstract

Dioxopromethazine, a significant metabolite of the first-generation antihistamine promethazine, presents a compelling case for detailed pharmacological investigation. As promethazine sulfone, its molecular structure, characterized by the oxidation of the sulfur atom in the phenothiazine ring, suggests a modulation of the parent compound's wide-ranging receptor activity. This technical guide provides an in-depth analysis of the molecular structure and functional pharmacology of **dioxopromethazine**, drawing upon available data and the well-established profile of its parent compound. While specific quantitative data for **dioxopromethazine** is limited in publicly accessible literature, this paper synthesizes existing knowledge to infer its functional properties and outlines the experimental protocols necessary for its comprehensive characterization. This document is intended to serve as a foundational resource for researchers engaged in the study of phenothiazine derivatives and the development of novel therapeutics.

Molecular Structure and Properties

Dioxopromethazine, chemically known as 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine, is a derivative of promethazine formed through the oxidation of the sulfur atom in the phenothiazine core.^{[1][2][3]} This structural modification significantly alters the electronic and conformational properties of the molecule, which can be expected to influence its interaction with biological targets.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₂ S	[1]
IUPAC Name	1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine	[1]
Molecular Weight	316.4 g/mol	[1]
SMILES Notation	<chem>CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C</chem>	[1]
Synonyms	Promethazine Sulfone, Prothanon, 9,9-Dioxopromethazine	[1][2][3]

Functional Analysis and Mechanism of Action

Dioxopromethazine is recognized as an orally active antihistamine and is also used for the management of cough and expectoration.[4] Its pharmacological profile is multifaceted, stemming from its interaction with a range of neurotransmitter receptors. While direct and extensive quantitative data for **dioxopromethazine**'s receptor binding affinities and functional potencies are not readily available, its mechanism of action can be largely inferred from its structural relationship to promethazine and the general pharmacology of phenothiazine derivatives.[2][5]

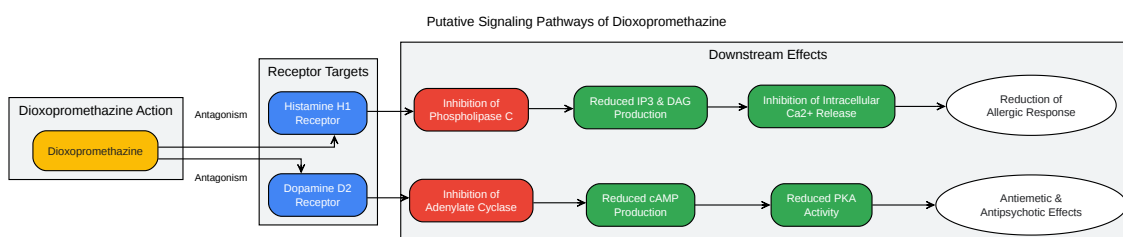
The primary known functional aspects of **dioxopromethazine** include:

- **Antihistaminic Activity:** As a derivative of promethazine, a potent H1 receptor antagonist, **dioxopromethazine** is expected to exhibit significant activity at histamine H1 receptors.[5][6] This antagonism is the basis for its use in allergic conditions.
- **Anticholinergic Activity:** The phenothiazine scaffold is associated with antagonism at muscarinic acetylcholine receptors. This activity likely contributes to the antiemetic and antitussive effects of **dioxopromethazine**. [2]

- **Dopamine Receptor Antagonism:** Phenothiazines are well-characterized dopamine D2 receptor antagonists. This action is central to the antipsychotic and antiemetic effects of many drugs in this class.[5]
- **Serotonin Receptor Interaction:** Promethazine has shown affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes.[6] It is plausible that **dioxopromethazine** retains some of this activity.

Signaling Pathways

The interaction of **dioxopromethazine** with its primary targets initiates intracellular signaling cascades. The diagram below illustrates the putative signaling pathway for its antihistaminic (H1 receptor antagonism) and antidopaminergic (D2 receptor antagonism) effects.



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Caption: Putative signaling pathways of **dioxopromethazine**.

Quantitative Data

Specific quantitative data on the receptor binding affinities and in vitro functional potencies of **dioxopromethazine** are scarce in the available literature. The following table summarizes the limited quantitative information that has been reported.

Parameter	Value	Species/System	Source
Antitussive Intensity	6-11 times that of codeine	Not Specified	[7]
Stereoselective Pharmacokinetics	Significant differences in PK parameters between R- and S-enantiomers	Rat	[8]

Further research is required to fully quantify the pharmacological profile of **dioxopromethazine**.

Experimental Protocols

To facilitate further research into the molecular pharmacology of **dioxopromethazine**, this section provides detailed methodologies for key experiments.

Radioligand Receptor Binding Assay (Histamine H1 Receptor)

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the histamine H1 receptor.

Objective: To determine the inhibitory constant (K_i) of **dioxopromethazine** for the human histamine H1 receptor.

Materials:

- Membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [^3H]-mepyramine.

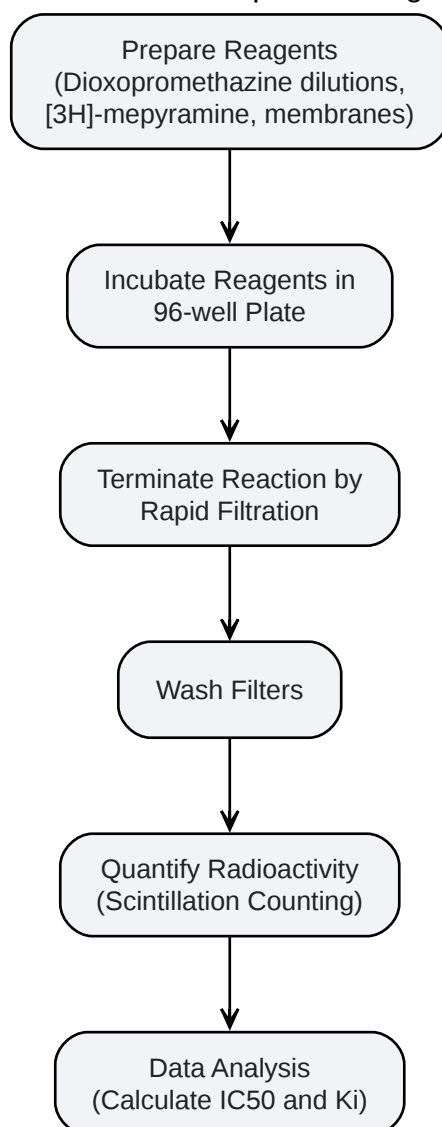
- Test compound: **Dioxopromethazine**.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- 96-well microplates.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **dioxopromethazine** in assay buffer.
- In a 96-well plate, add assay buffer, [^3H]-mepyramine (at a concentration close to its K_d), and the **dioxopromethazine** dilution series.
- To determine non-specific binding, a set of wells should contain a high concentration of a known H1 antagonist (e.g., mianserin).
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.

- Determine the IC₅₀ value of **dioxopromethazine** by non-linear regression analysis of the competition binding data.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Workflow for H1 Receptor Binding Assay



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Caption: Workflow for H1 Receptor Binding Assay.

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a cell-based functional assay to measure the antagonist activity of **dioxopromethazine** at the dopamine D2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **dioxopromethazine** in a D2 receptor-mediated cAMP inhibition assay.

Materials:

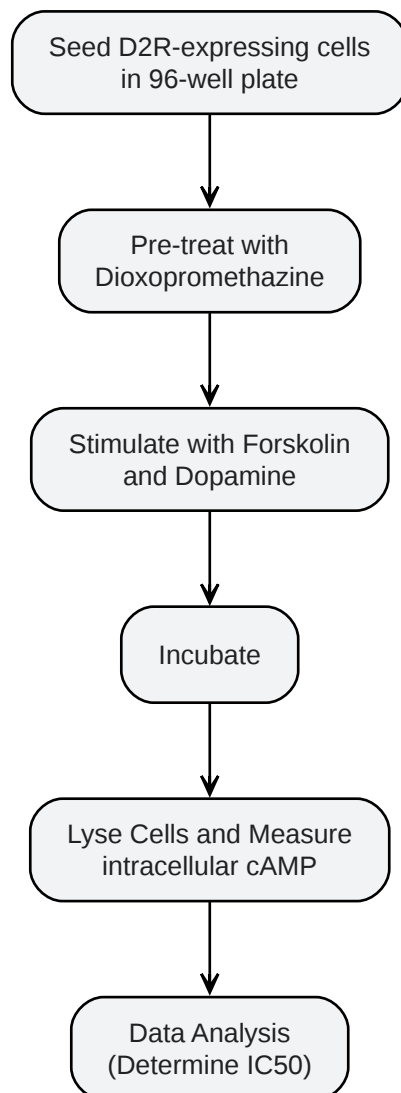
- A cell line expressing the human dopamine D2 receptor coupled to Gi (e.g., CHO-K1 or HEK293).
- Dopamine (agonist).
- Forskolin (to stimulate adenylate cyclase).
- **Dioxopromethazine**.
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- Cell culture medium and supplements.
- 96-well cell culture plates.

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **dioxopromethazine** for a specified period (e.g., 30 minutes).
- Stimulate the cells with a fixed concentration of forskolin and a concentration of dopamine that elicits a submaximal response (e.g., EC₈₀).

- Incubate for a time sufficient to allow for changes in intracellular cAMP levels (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the logarithm of the **dioxopromethazine** concentration.
- Determine the IC₅₀ value of **dioxopromethazine** by fitting the data to a sigmoidal dose-response curve.

Dopamine D2 Receptor Functional Assay Workflow



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Caption: D2 Receptor Functional Assay Workflow.

Structure-Function Relationship and Future Directions

The addition of two oxygen atoms to the sulfur of the phenothiazine ring in **dioxopromethazine** introduces a sulfone group, which is a strong electron-withdrawing group. This modification is expected to alter the planarity and electronic distribution of the tricyclic system, potentially impacting receptor binding and selectivity compared to promethazine. The increased polarity due to the sulfone group may also influence the pharmacokinetic properties of the molecule, such as its ability to cross the blood-brain barrier and its metabolic stability.

The limited available data, such as the enhanced antitussive potency compared to codeine, suggests that **dioxopromethazine** is not merely an inactive metabolite but possesses its own distinct pharmacological profile. A thorough investigation into its receptor binding affinities (K_i values) at a panel of relevant receptors (histaminergic, dopaminergic, muscarinic, serotonergic, and adrenergic) is crucial to fully elucidate its mechanism of action and potential therapeutic applications. Furthermore, detailed pharmacokinetic studies in various species, including humans, are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Future research should focus on:

- **Quantitative Pharmacology:** Determining the binding affinities (K_i) and functional potencies (IC_{50}/EC_{50}) of **dioxopromethazine** at a comprehensive panel of CNS receptors.
- **Pharmacokinetics:** Characterizing the full ADME profile of **dioxopromethazine** in preclinical models and, if warranted, in humans.
- **In Vivo Efficacy:** Evaluating the efficacy of **dioxopromethazine** in animal models of allergy, cough, nausea, and relevant CNS disorders.
- **Safety Pharmacology:** Assessing the potential for off-target effects and adverse events.

By systematically addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of the structure-function relationship of **dioxopromethazine** and unlock its full therapeutic potential.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. lookchem.com [lookchem.com]
- 3. Dioxopromethazine | C₁₇H₂₀N₂O₂S | CID 63031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dioxopromethazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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